molecular formula C15H12N2O3 B5603961 4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE

Cat. No.: B5603961
M. Wt: 268.27 g/mol
InChI Key: PMEATRHYSZISDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide is 268.08479225 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The compound 1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide, belonging to quinoxaline derivatives, exhibits intriguing chemical reactivity. For instance, it can undergo reactions with acetic anhydride, leading to the formation of other quinoxalinone derivatives. Such reactions often involve a novel rearrangement mechanism, as discussed by Ahmed et al. (1987) (Ahmed et al., 1987).

Structural Characterization and Synthesis Techniques

  • Studies have focused on the structural characterization of quinoxaline derivatives, including X-ray crystallography to confirm molecular structures. Xu et al. (2011) detailed the synthesis of quinoxaline 1,4-di-N-oxide analogues and their structural analysis (Xu et al., 2011).

Biocatalytic Synthesis

  • Innovative synthesis methods using biocatalysts have been explored for quinoxalinones. Petronijevic et al. (2017) presented a biocatalytic synthesis approach using lemon juice as a solvent and catalyst, emphasizing environmentally friendly and efficient production (Petronijevic et al., 2017).

Antitumor and Cytotoxicity Studies

  • Quinoxaline derivatives have been evaluated for their antitumor properties. Solano et al. (2007) synthesized and assessed 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, noting their cytotoxic parameters against human tumor cell lines (Solano et al., 2007).

Pharmacological Applications

  • Investigations into the pharmacological applications of quinoxaline derivatives have been conducted. For example, research into the activation of peroxymonosulfate by benzoquinone for the degradation of antibiotics highlights the potential for novel oxidation processes (Zhou et al., 2015).

Properties

IUPAC Name

4-oxido-1-phenylmethoxyquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15-10-16(19)13-8-4-5-9-14(13)17(15)20-11-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEATRHYSZISDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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